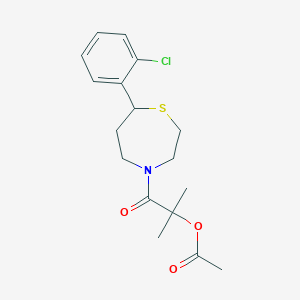
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound featuring a thiazepane ring, a chlorophenyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps, starting with the formation of the thiazepane ring. One common method involves the reaction of 2-chlorophenylamine with a suitable thioamide under acidic conditions to form the thiazepane ring. This intermediate is then reacted with 2-methyl-1-oxopropan-2-yl acetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The acetate ester can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Alcohols.
科学的研究の応用
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The thiazepane ring and chlorophenyl group are believed to play a crucial role in its bioactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate: Unique due to its specific combination of functional groups and ring structure.
Thiazole derivatives: Share the thiazole ring but differ in other functional groups and overall structure.
Chlorophenyl compounds: Contain the chlorophenyl group but lack the thiazepane ring.
Uniqueness
This compound is unique due to its combination of a thiazepane ring, chlorophenyl group, and acetate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
生物活性
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl acetate |
| Molecular Formula | C17H22ClN2O3S |
| Molecular Weight | 362.88 g/mol |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazepane Ring : This can be achieved by reacting 2-chlorophenylamine with a suitable thioamide under acidic conditions.
- Formation of the Acetate Ester : The thiazepane intermediate is then reacted with 2-methyl-1-oxopropan-2-yl acetate in the presence of a base to yield the final product.
Optimizing these reaction conditions can enhance yield and purity, often utilizing advanced techniques such as chromatography for purification .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or modulate the activity of certain enzymes due to the presence of the thiazepane ring and chlorophenyl group, which can enhance binding affinity through hydrophobic interactions .
- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways. This interaction could lead to therapeutic effects in conditions where these pathways are dysregulated.
Biological Activity
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory activities by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds within the thiazepane class:
特性
IUPAC Name |
[1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3S/c1-12(20)22-17(2,3)16(21)19-9-8-15(23-11-10-19)13-6-4-5-7-14(13)18/h4-7,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBQMIKXTHZTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













